1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid
Overview
Description
1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclobutane ring attached to a phenyl group substituted with a 2-methylpropoxy group and a carboxylic acid functional group.
Preparation Methods
The synthesis of 1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Substituent: The phenyl group is first substituted with a 2-methylpropoxy group through an etherification reaction.
Cyclobutane Ring Formation: The substituted phenyl compound is then subjected to a cycloaddition reaction to form the cyclobutane ring.
Carboxylation: Finally, the cyclobutane derivative is carboxylated to introduce the carboxylic acid functional group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, depending on the reagents used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid has found applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid can be compared with other cyclobutane derivatives and phenyl-substituted compounds. Similar compounds include:
1-Phenylcyclobutane-1-carboxylic acid: Lacks the 2-methylpropoxy group, resulting in different chemical properties and reactivity.
1-[4-(Methoxy)phenyl]cyclobutane-1-carboxylic acid: Contains a methoxy group instead of a 2-methylpropoxy group, leading to variations in biological activity and synthesis routes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2-methylpropoxy)phenyl]cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-11(2)10-18-13-6-4-12(5-7-13)15(14(16)17)8-3-9-15/h4-7,11H,3,8-10H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJXHNFATQSUPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2(CCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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